5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde
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Overview
Description
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde is a heterocyclic aromatic compound that belongs to the pyrrole family. Pyrroles are known for their five-membered ring structure containing four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and a methoxy group attached to the pyrrole ring contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile.
Substitution Reaction: These starting materials undergo a substitution reaction in the presence of an alkaline catalyst to form 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
Hydrogenation Cyclization: The intermediate product is then subjected to hydrogenation cyclization using an HZSM-5 molecular sieve and a palladium-carbon catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-8(7-15)6-14-11(12)9-4-2-3-5-10(9)13/h2-7,14H,1H3 |
InChI Key |
SCLCQRZVJOCUEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC=C1C=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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